N-methylthiophen-3-amine hydrochloride
Description
N-methylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS and a molecular weight of 149.64 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is commonly used in various scientific research applications.
Properties
IUPAC Name |
N-methylthiophen-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS.ClH/c1-6-5-2-3-7-4-5;/h2-4,6H,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMVYEYCNBKTNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CSC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthiophen-3-amine hydrochloride typically involves the methylation of thiophen-3-amine. One common method is the reaction of thiophen-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol at room temperature. The resulting N-methylthiophen-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
N-methylthiophen-3-amine hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophen-3-amine: The parent compound without the methyl group.
N-ethylthiophen-3-amine: An ethyl derivative of thiophen-3-amine.
N-methylthiophen-2-amine: A positional isomer with the amine group at the 2-position.
Uniqueness
N-methylthiophen-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its reactivity and interaction with biological targets compared to its non-methylated counterpart .
Biological Activity
N-Methylthiophen-3-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHClNS
- Molecular Weight : Approximately 174.67 g/mol
- Functional Groups : Contains a thiophene ring and an amine group, which contribute to its biological reactivity.
Biological Activities
This compound has been explored for various biological activities, including:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Effects : Research indicates that thiophene derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in various cancer models .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Ion Channels : The compound may modulate voltage-gated sodium and calcium channels, which are critical in neurotransmission and muscle contraction.
- Influence on Neurotransmitter Systems : It is suggested that this compound interacts with GABA transporters, potentially enhancing inhibitory neurotransmission and providing neuroprotective effects.
- Induction of Apoptosis : In cancer cells, the compound has been shown to activate apoptotic pathways, leading to cell death. This effect is often mediated through the inhibition of anti-apoptotic proteins, such as Bcl-w .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on nasopharyngeal carcinoma (NPC) cells. The results indicated that treatment with this compound significantly reduced cell viability and induced apoptosis compared to untreated controls. The study highlighted its potential as a synergistic agent when combined with cisplatin, enhancing the efficacy of chemotherapy .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains. The compound exhibited potent antibacterial activity, particularly against Gram-positive bacteria. These findings support its potential use in developing new antibiotics.
Future Directions
Given its promising biological activities, further research is needed to explore:
- In Vivo Studies : To assess the pharmacokinetics and toxicity profiles of this compound.
- Mechanistic Studies : To elucidate the specific molecular pathways involved in its anticancer and antimicrobial effects.
- Formulation Development : To improve the solubility and bioavailability of the compound for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
